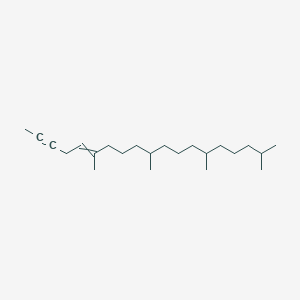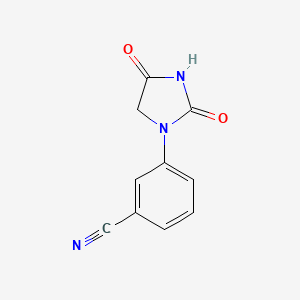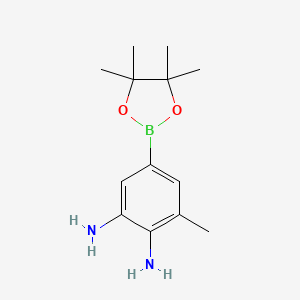![molecular formula C7H17N3O5S B8524957 Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B8524957.png)
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester
Descripción general
Descripción
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H16N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, an aminooxy group, and a sulfamoyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 2-(aminooxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The industrial production methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfamoyl group may also interact with other molecular pathways, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-(aminooxy)ethyl)carbamate: A similar compound with a slightly different structure, used in similar applications.
tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: Another related compound with different functional groups, used in medicinal chemistry.
tert-Butyl 3-(2-Aminoethoxy)propanoate: A compound with a similar backbone but different substituents, used in organic synthesis.
Uniqueness
Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester is unique due to the presence of both the aminooxy and sulfamoyl groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H17N3O5S |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-aminooxyethylsulfamoyl)carbamate |
InChI |
InChI=1S/C7H17N3O5S/c1-7(2,3)15-6(11)10-16(12,13)9-4-5-14-8/h9H,4-5,8H2,1-3H3,(H,10,11) |
Clave InChI |
KQVVYHQOZHEFHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)(=O)NCCON |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-(4-nitrophenyl)-](/img/structure/B8524910.png)
![[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B8524927.png)



![[2-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B8524953.png)


